

A Comparative Analysis of Tripalmitolein Levels in Health and Disease

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Compound of Interest

Compound Name: Tripalmitolein

Cat. No.: B7804139

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tripalmitolein** (TG 16:1/16:1/16:1 or TG 48:3) levels in healthy individuals versus those with various disease states, supported by experimental data from recent lipidomic studies. **Tripalmitolein** is a triacylglycerol composed of three palmitoleic acid moieties esterified to a glycerol backbone. Its circulating levels can reflect complex interactions between dietary intake, de novo lipogenesis, and metabolic dysfunction, making it a molecule of significant interest in biomedical research.

Data Presentation: Quantitative Comparison of Tripalmitolein Levels

The following table summarizes the observed trends and, where available, the quantitative levels of **Tripalmitolein** or closely related triacylglycerols in different physio-pathological states. Direct quantitative values for **Tripalmitolein** are often not singled out in large lipidomic panels; therefore, data from related triglyceride species (e.g., TG 48:1, TG 48:2) or overall class trends are included to provide a comprehensive metabolic context.

Condition	Tissue/Sample Type	Analyte	Observed Change	Representative Quantitative Data/Trend	Citation(s)
Healthy State	Plasma / Serum	Total Triglycerides	Baseline	35-160 mg/dL (normative range)	[1]
Metabolic Syndrome / Type 2 Diabetes	Plasma	Triacylglycerols (e.g., TG 48:1, 48:2)	Increased	Significantly associated with increased risk of incident Type 2 Diabetes. Fatty liver index explains 12-28% of this association.	[2] [3]
Cardiovascular Disease (Atherosclerosis)	Plasma / Serum	Total Triglycerides	Increased	Elevated total triglycerides (>150 mg/dL) are a well-established independent risk factor for cardiovascular disease.	[4] [5]
Cardiovascular Disease (Atherosclerosis)	Plasma	Specific Triglycerides (e.g., TG 50:3, 53:3)	Decreased	Some triglyceride species have been found to be negatively associated with intima-	

media
thickness in
patients with
Type 1
Diabetes.

249 lipid
species,
including
numerous
triacylglycerol
s, were found
to be
significantly
reduced in
the plasma of
ovarian
cancer
patients
compared to
controls with
benign
tumors.

Ovarian Cancer	Plasma	Triacylglycerols (including Tripalmitolein)	Decreased
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Renal Disease	Plasma	1,2,3- Tripalmitoleoyl glycerol	Decreased
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Plasma levels
are
decreased in
patients with
predialysis
renal
disease.

Hepatic Steatosis (Mouse Model)	Liver	1,2,3- Tripalmitoleoyl glycerol	Increased
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Hepatic
levels are
increased in
the JAK2L
mouse model
of fatty liver
disease.

Note: The quantitative data presented are drawn from multiple studies and may vary based on the specific cohort, analytical method, and statistical analysis used. The trends indicated (increased/decreased) are generally supported by multiple lines of evidence.

Experimental Protocols

The quantification of **Tripalmitolein** and other lipid species is predominantly achieved through advanced mass spectrometry-based lipidomics platforms. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Global Lipid Extraction from Plasma/Serum

This protocol is a common starting point for lipid analysis from blood samples, designed to efficiently extract a broad range of lipid classes.

Materials:

- Human Plasma or Serum (100 μ L)
- Methanol (MeOH), ice-cold
- Methyl-tert-butyl ether (MTBE), ice-cold
- Chloroform
- Water (HPLC-grade)
- Internal Standard (IS) mix (containing a known amount of a deuterated or ^{13}C -labeled triacylglycerol, e.g., TG(48:1-d7))

Procedure (One-Phase Extraction Method):

- To a 1.5 mL microcentrifuge tube, add 100 μ L of plasma or serum.
- Add a pre-determined amount of the internal standard mix to the sample.
- Add 1.25 mL of a 2:1 (v/v) mixture of Chloroform:Methanol.

- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubate the sample at 4°C for 30 minutes with agitation.
- Add 375 µL of HPLC-grade water to induce phase separation.
- Vortex for 10 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.
- Dry the collected organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of 9:1 Methanol:Toluene with 10 mM ammonium acetate) for mass spectrometry analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation and precise quantification of individual lipid species.

Instrumentation:

- Ultra-High Performance Liquid Chromatography (UHPLC) system.
- Heated Electrospray Ionization (HESI) source.
- Triple Quadrupole or Q-TOF Mass Spectrometer.

LC Conditions:

- Column: A reverse-phase C18 column suitable for lipid analysis (e.g., Kinetex EVO-C18).
- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
- Flow Rate: 0.3 mL/min.

- Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the hydrophobic triacylglycerols.
- Injection Volume: 5 μ L.

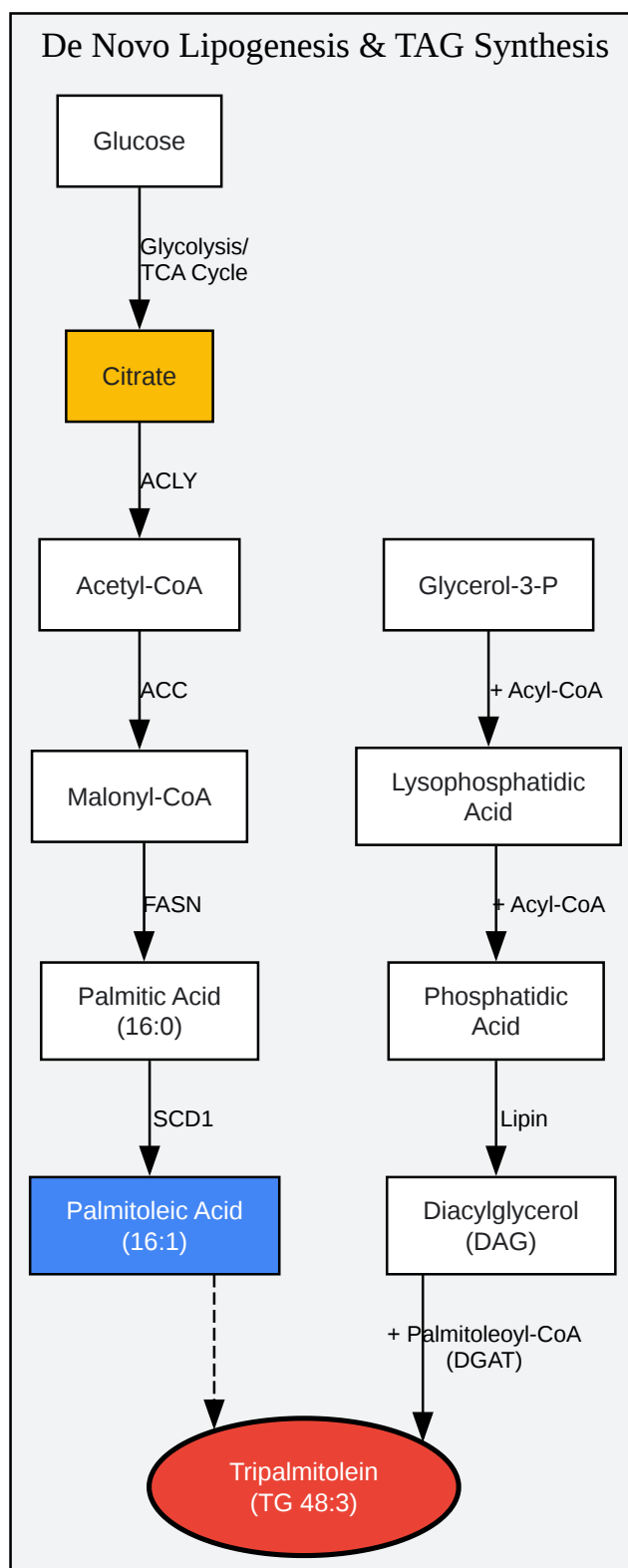
MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan/dd-MS2 for discovery.
- Precursor/Product Ion Pair for **Tripalmitolein**: For quantification, a specific transition is monitored. Triacylglycerols are often detected as ammonium adducts $[M+NH_4]^+$. The precursor ion would be the mass-to-charge ratio (m/z) of **Tripalmitolein** + NH_4^+ . Product ions correspond to the neutral loss of one of the fatty acid chains (palmitoleic acid).
- Quantification: The peak area of the endogenous **Tripalmitolein** is compared to the peak area of the known concentration of the internal standard to calculate its absolute concentration in the original sample.

Mandatory Visualization

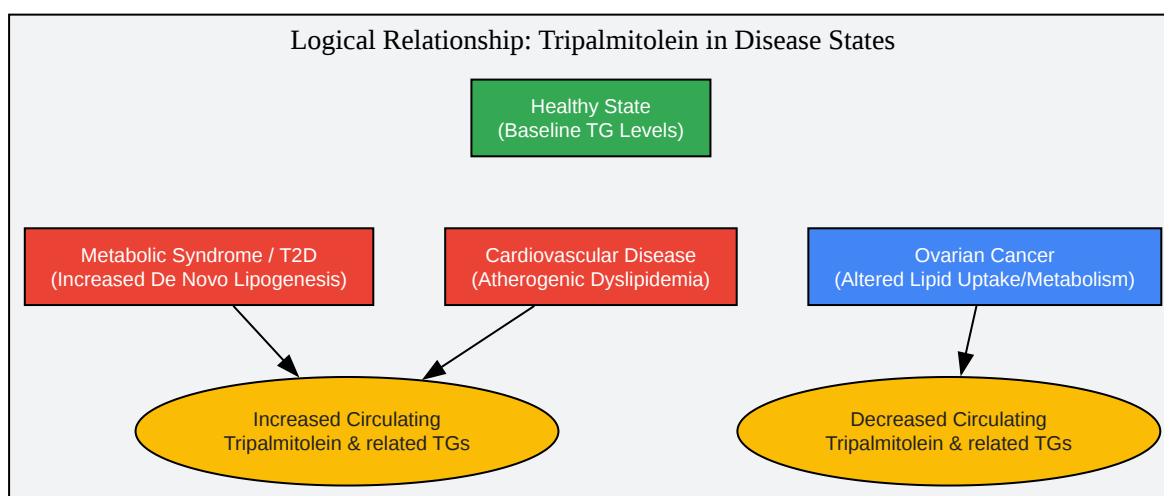
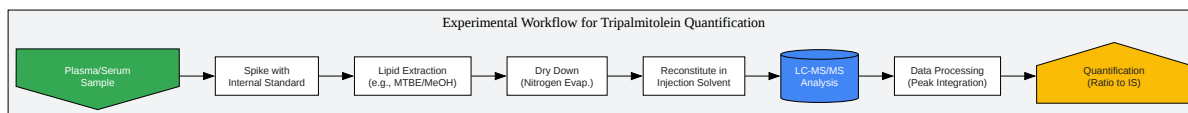
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to **Tripalmitolein**.



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*De novo synthesis pathway for **Tripalmitolein**.*



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